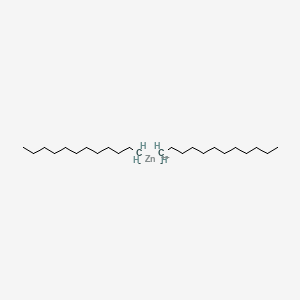
zinc;dodecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc;dodecane is a compound that combines zinc, a transition metal, with dodecane, a hydrocarbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of zinc;dodecane can be achieved through various methods. One common approach involves the reaction of zinc powder with dodecane under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and precise control of reaction parameters. The use of advanced techniques such as hydrothermal and solvothermal methods can enhance the efficiency and yield of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: Zinc;dodecane undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of zinc and the hydrocarbon chain of dodecane.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce zinc oxide and various oxidized hydrocarbons, while reduction reactions may yield reduced zinc species and hydrocarbons .
Applications De Recherche Scientifique
Zinc;dodecane has a wide range of scientific research applications In chemistry, it is used as a precursor for the synthesis of other zinc-containing compoundsIn industry, this compound is utilized in the production of advanced materials and as a catalyst in various chemical processes .
Mécanisme D'action
The mechanism of action of zinc;dodecane involves the interaction of zinc ions with various molecular targets. Zinc plays a catalytic, structural, and regulatory role in many biological processes. It can interact with enzymes, proteins, and other biomolecules, influencing their activity and function. The hydrocarbon chain of dodecane may also contribute to the compound’s overall properties and effects .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to zinc;dodecane include other zinc-organic compounds such as zinc;hexadecane and zinc;octadecane. These compounds share some properties with this compound but differ in their hydrocarbon chain length and specific applications .
Uniqueness: Its ability to undergo various chemical reactions and its role in scientific research make it a valuable compound in multiple fields .
Propriétés
Numéro CAS |
101549-69-3 |
|---|---|
Formule moléculaire |
C24H50Zn |
Poids moléculaire |
404.0 g/mol |
Nom IUPAC |
zinc;dodecane |
InChI |
InChI=1S/2C12H25.Zn/c2*1-3-5-7-9-11-12-10-8-6-4-2;/h2*1,3-12H2,2H3;/q2*-1;+2 |
Clé InChI |
LSPQRDHGQCYTFZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC[CH2-].CCCCCCCCCCC[CH2-].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-1-[5-(4-chlorophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B14339840.png)
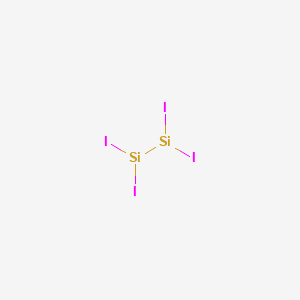
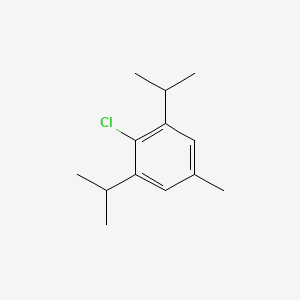
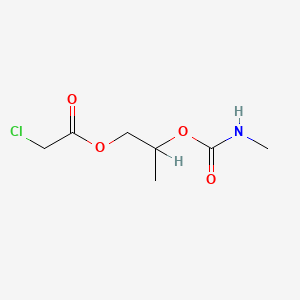
![Acetic acid;4-[1-(4-hydroxyphenyl)-2-phenylethenyl]phenol](/img/structure/B14339870.png)
![1-Phenyl-1-[(E)-phenyldiazenyl]ethane-1-peroxol](/img/structure/B14339876.png)
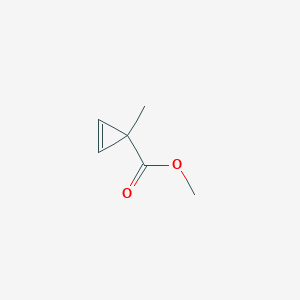
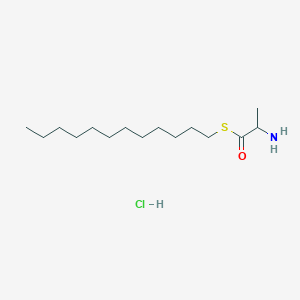
![1-[2-(Thiophen-2-yl)ethyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14339900.png)
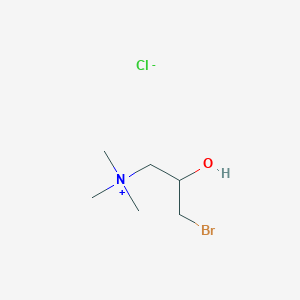
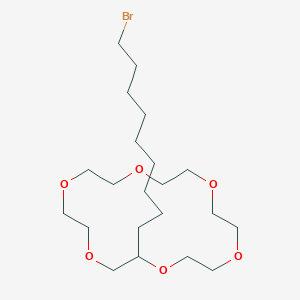
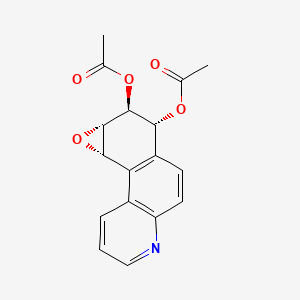
![3-[(2,2,2-Trifluoroethoxy)sulfonyl]propanoic acid](/img/structure/B14339914.png)
![1-(4-{2-[2-(3,4-Dichlorophenyl)ethenyl]pyridin-4-yl}piperazin-1-yl)ethan-1-one](/img/structure/B14339917.png)
